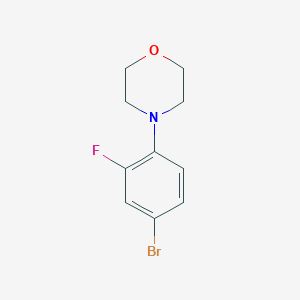

4-(4-Bromo-2-fluorophenyl)morpholine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that typically include the refluxing of key intermediates, amination, and cyclization reactions. For instance, compounds with related structures have been synthesized by reacting 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of closely related molecules has revealed that they can belong to monoclinic systems with specific lattice parameters, demonstrating the compound's solid-state structure and confirming the compound's molecular geometry through X-ray diffraction (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar morpholine derivatives often involve interactions with various reagents to introduce or modify functional groups, demonstrating the compound's reactivity and potential for further chemical modifications. For example, reactions of 4-(2-chloroethyl)morpholine hydrochloride with aryl or alkyl groups have led to novel derivatives indicating the versatility of morpholine-based compounds in synthesis (A. Singh et al., 2000).

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Synthesis : 4-(4-Bromo-2-fluorophenyl)morpholine plays a role in the synthesis of certain pharmaceuticals. For instance, it is used in the synthesis of enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, which is a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist used to treat chemotherapy-induced nausea and vomiting (N. Kolla et al., 2007). Additionally, 4-(4-Bromo-2-fluorophenyl)morpholine is noted for its potential clinical efficacy in emesis and depression as an orally active h-NK(1) receptor antagonist (T. Harrison et al., 2001).

Organic Chemistry and Synthesis : The compound is also significant in organic chemistry. Its morpholine structure, with a planar heterocyclic structure and a rapidly inverting N-aryl substituent, has been studied in terms of its synthetic potential. Researchers have extended the synthesis of morpholines to azepines, leading to the formation of pyrrolidones (R. F. Abdulla et al., 1971).

Antimicrobial Applications : 4-(Phenylsulfonyl) morpholine, a variant, has demonstrated antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi, showcasing its potential in addressing antibiotic resistance (M. A. Oliveira et al., 2015).

Material Science and Molecular Self-Assembly : Research has explored the potential of 4-(4-Bromo-2-fluorophenyl)morpholine in material science, particularly in the context of molecular self-assembly. This is due to its unique structural properties, such as the strained conformation of azobenzene units providing active halogen bond donor and acceptor sites (O. Bushuyev et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-bromo-2-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJHWZLMLYPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464118 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-fluorophenyl)morpholine | |

CAS RN |

513068-89-8 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

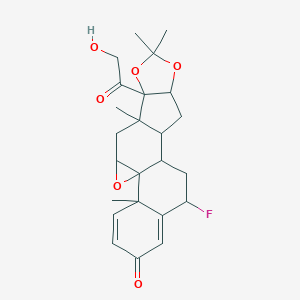

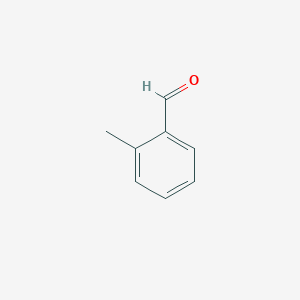

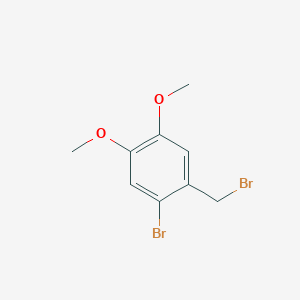

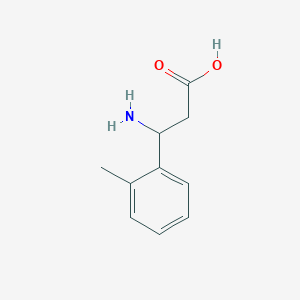

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)